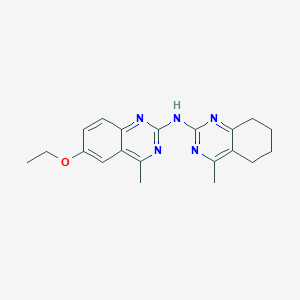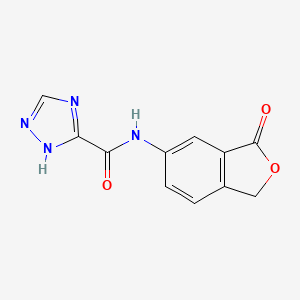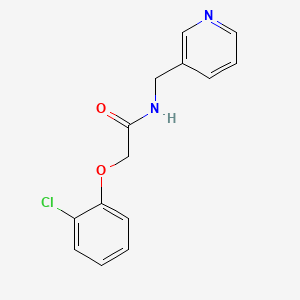![molecular formula C21H18N4O5 B5721504 2-methyl-N-{4-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}-3-furamide](/img/structure/B5721504.png)
2-methyl-N-{4-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-{4-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}-3-furamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Furamidine or DB75 and belongs to the family of diaryl furans.
Mécanisme D'action
The mechanism of action of 2-methyl-N-{4-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}-3-furamide involves the inhibition of the enzyme trypanothione reductase (TR) in the parasites that cause malaria, African sleeping sickness, and leishmaniasis. TR is an essential enzyme for the survival of these parasites as it helps in maintaining the redox balance of the cell. Inhibition of TR leads to the accumulation of toxic metabolites and eventually the death of the parasite.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity towards mammalian cells and has a good safety profile. However, it can cause some side effects such as gastrointestinal disturbances, headache, and dizziness. It has also been reported to have some effect on the liver and kidney function in some animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-methyl-N-{4-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}-3-furamide in lab experiments include its high potency, selectivity towards TR, and low toxicity towards mammalian cells. However, its limitations include its low solubility in water, which can limit its use in some experiments, and its potential to cause liver and kidney toxicity in some animal models.
Orientations Futures
There are several future directions for the research and development of 2-methyl-N-{4-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}-3-furamide. These include the optimization of the synthesis method to increase the yield and purity of the product, the development of new analogs with improved properties, the investigation of its potential applications in other diseases, and the exploration of its mechanism of action in more detail.
Méthodes De Synthèse
The synthesis of 2-methyl-N-{4-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}-3-furamide involves the condensation of 3-nitrobenzoylhydrazine and 2-methyl-3-furoic acid chloride in the presence of triethylamine. The resulting product is then treated with 4-aminobenzophenone to obtain the final compound. This synthesis method has been optimized and modified by various researchers to increase the yield and purity of the product.
Applications De Recherche Scientifique
2-methyl-N-{4-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}-3-furamide has been extensively studied for its potential applications in various fields such as medicine, biology, and chemistry. In medicine, it has shown promising results in the treatment of various diseases such as malaria, African sleeping sickness, and leishmaniasis. In biology, it has been used as a tool to study DNA and RNA interactions. In chemistry, it has been used as a building block for the synthesis of other compounds.
Propriétés
IUPAC Name |
2-methyl-N-[4-[(E)-C-methyl-N-[(3-nitrobenzoyl)amino]carbonimidoyl]phenyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5/c1-13(23-24-20(26)16-4-3-5-18(12-16)25(28)29)15-6-8-17(9-7-15)22-21(27)19-10-11-30-14(19)2/h3-12H,1-2H3,(H,22,27)(H,24,26)/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARSAXMCAMXTDU-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)C(=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)/C(=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-chloro-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5721446.png)
![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5721458.png)
![2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5721466.png)
![3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5721489.png)
![4-methyl-N'-[(2-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5721493.png)
![2-(4-bromophenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5721508.png)

![N-(4-methoxyphenyl)-5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5721524.png)

![3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B5721534.png)